Competitive Inhibition of KDM1A/LSD1: Histone H3 (1-21) vs. Full-Length Histone H3 (1-135)
The unmodified Histone H3 (1-21) peptide acts as a tight-binding, competitive inhibitor of lysine-specific demethylase 1 (KDM1A/LSD1). While full-length histone H3 (1-135) also exhibits inhibition, the 21-mer fragment demonstrates equivalent inhibitory capacity, validating its use as a simplified, cost-effective surrogate for mechanistic and screening studies. The quantitative data confirm that the 1-21 fragment retains the essential N-terminal binding determinants required for active site competition [1].
| Evidence Dimension | Enzyme Inhibition (KDM1A/LSD1) |
|---|---|
| Target Compound Data | H3 (1-21) peptide: Competitive inhibition of KDM1A demethylation activity |
| Comparator Or Baseline | Full-length histone H3 (1-135): Tight-binding, competitive inhibitor |
| Quantified Difference | Qualitatively comparable inhibition pattern; 1-21 fragment recapitulates binding necessary for competition. |
| Conditions | In vitro demethylase assay using recombinant KDM1A and H3K4me2 peptide substrate. |
Why This Matters
This validates the 1-21 fragment as a functional surrogate for full-length histone H3 in LSD1 inhibitor screening, reducing procurement costs and assay complexity without sacrificing mechanistic relevance.
- [1] BRENDA Enzyme Database. Entry for EC 1.14.11.65 (Lysine-specific histone demethylase 1A). Ligand: H3 1-21 peptide / histone H3 (1-135). View Source
